Ferrous ammonium sulfate hexahydrate

Vue d'ensemble

Description

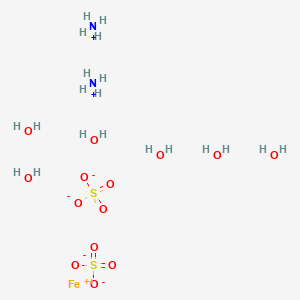

Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O, CAS 7783-85-9), also known as Mohr’s salt, is a double sulfate salt of iron(II), ammonium, and sulfate ions. It is widely used in analytical chemistry, materials synthesis, and biological studies due to its stability, solubility, and well-defined stoichiometry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ferrous ammonium sulfate hexahydrate is typically prepared by dissolving equimolar amounts of hydrated ferrous sulfate and ammonium sulfate in water containing a small amount of sulfuric acid. The sulfuric acid prevents the hydrolysis of the salt. The solution is then subjected to crystallization, resulting in the formation of light green crystals of ferrous ammonium sulfate .

The chemical reaction for the preparation is as follows:

FeSO4+(NH4)2SO4+6H2O→FeSO4⋅(NH4)2SO4⋅6H2O

Industrial Production Methods

In industrial settings, this compound can be produced by recovering iron filings from waste, cleaning them with an alkaline solution, and then dissolving them in an excess of sulfuric acid. Ammonium sulfate is then added, and the solution is evaporated to form crystals .

Analyse Des Réactions Chimiques

Types of Reactions

Ferrous ammonium sulfate hexahydrate undergoes several types of chemical reactions, including:

- It can be oxidized to ferric sulfate in the presence of oxidizing agents like nitric acid and sulfuric acid.

Oxidation: 6FeSO4+2HNO3+3H2SO4→3Fe2(SO4)3+2NO+4H2O

Reduction: It can act as a reducing agent in various redox reactions.

Substitution: It can participate in substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfuric acid, nitric acid, and ammonium cerium(IV) nitrate. The conditions typically involve aqueous solutions and controlled temperatures .

Major Products

The major products formed from these reactions include ferric sulfate, nitrogen monoxide, and various substituted ferrous compounds .

Applications De Recherche Scientifique

Medical Applications

Ferrous ammonium sulfate hexahydrate is primarily used in medicine as an antianemic agent for treating iron deficiency anemia. Its high bioavailability makes it effective in replenishing iron stores in the body.

Case Study: Efficacy in Iron Deficiency Anemia

A study conducted on patients with iron deficiency anemia demonstrated that supplementation with ferrous ammonium sulfate resulted in significant increases in hemoglobin levels within a few weeks of treatment. The compound was well-tolerated, with minimal side effects reported.

Analytical Chemistry

In analytical chemistry, this compound serves as a reductometric standard in titrations involving oxidizing agents such as ceric, dichromate, and permanganate ions. Its stability and solubility in water allow for precise measurements in various chemical analyses.

Table 1: Properties of Ferrous Ammonium Sulfate Solutions

| Property | Value |

|---|---|

| Solubility | 269 g/L at 20°C |

| pH (5% solution) | 3-5 |

| Stability | Requires periodic restandardization due to oxidation |

Environmental Applications

This compound has been employed in wastewater treatment processes, particularly for the decolorization of reactive dyeing wastewater . Its coagulation properties facilitate the removal of dyes from effluents.

Case Study: Wastewater Treatment

Research indicated that the application of ferrous ammonium sulfate resulted in a significant reduction of color intensity in dyeing wastewater samples, achieving up to 90% decolorization efficiency within a short contact time. This process also led to reduced chemical oxygen demand (COD) levels, indicating improved water quality.

Synthesis of Nanomaterials

This compound is utilized as a precursor for synthesizing iron oxide nanoparticles, which are important in various applications including catalysis and environmental remediation.

Table 2: Synthesis Parameters for Iron Oxide Nanoparticles

| Parameter | Condition |

|---|---|

| Precursor | Ferrous Ammonium Sulfate |

| Temperature | 70°C |

| Reaction Time | 2 hours |

| Resulting Product | Iron oxide nanoparticles |

Catalytic Applications

This compound has been explored as a catalyst in several chemical reactions, including:

- Photocatalytic degradation of organic pollutants.

- Modification of dyes for use in dye-sensitized solar cells (DSSCs).

Case Study: Photocatalytic Activity

Studies have shown that doping titania with ferrous ammonium sulfate enhances its photocatalytic activity under visible light, making it suitable for environmental cleanup applications.

Mécanisme D'action

The primary mechanism by which ferrous ammonium sulfate hexahydrate exerts its effects is through the donation of ferrous ions (Fe²⁺). These ions participate in various biochemical and chemical processes, including the formation of Fe-S clusters and redox reactions. The ammonium ions in the compound make its solutions slightly acidic, which helps slow down the oxidation process .

Comparaison Avec Des Composés Similaires

Physicochemical Properties

- Molecular formula : Fe(NH₄)₂(SO₄)₂·6H₂O

- Molecular weight : 392.14 g/mol

- Appearance : Light green to blue crystalline solid

- Solubility: Highly soluble in water (≈269 g/L at 20°C), insoluble in ethanol

- Thermal stability : Decomposes at 100–110°C, releasing water and forming anhydrous Fe(NH₄)₂(SO₄)₂

The following table and discussion highlight critical differences between ferrous ammonium sulfate hexahydrate and structurally or functionally related compounds.

Comparison with Ferrous Sulfate Heptahydrate

- Stability : this compound is more stable in air than ferrous sulfate heptahydrate, which oxidizes readily to Fe³⁺ in humid conditions .

- Redox utility : Mohr’s salt is preferred in titrations due to its resistance to oxidation, whereas ferrous sulfate requires stabilizers like sulfuric acid .

Comparison with Ammonium Iron(III) Sulfate

- Oxidation state : The Fe²⁺ in Mohr’s salt makes it a reducing agent, while Fe³⁺ in ammonium iron(III) sulfate enables oxidizing applications (e.g., etching) .

- Crystal structure : Both form double sulfates, but the Fe³⁺ analogue has a dodecahydrate structure with distinct lattice stability .

Comparison with Transition Metal Sulfates (Ni, Zn, Co)

- Reactivity: Nickel sulfate and cobalt sulfate are more reactive in forming coordination complexes (e.g., with PVA in nanomaterial synthesis) compared to Mohr’s salt .

- Biological compatibility : Zinc sulfate is preferred in cell culture media, whereas Mohr’s salt is used in Fe²⁺-specific assays due to minimal interference .

Research Findings and Industrial Relevance

- Nanoparticle synthesis: Mohr’s salt produces magnetite (Fe₃O₄) nanoparticles with higher crystallinity compared to ferric chloride precursors, as shown in microwave-assisted methods .

- Environmental applications : Ferrous ammonium sulfate outperforms ferric sulfate in reducing Cr(VI) to Cr(III) in wastewater treatment due to controlled Fe²⁺ release .

- Limitations : Mohr’s salt has lower thermal stability than aluminum sulfate hexahydrate (decomposition > 250°C), limiting high-temperature applications .

Activité Biologique

Ferrous ammonium sulfate hexahydrate, commonly known as Mohr's salt, is an inorganic compound with the formula . This compound has garnered attention not only for its analytical chemistry applications but also for its significant biological activities, particularly related to iron supplementation and microbial interactions.

- Molecular Weight : Approximately 392.14 g/mol

- Solubility : Soluble in water (about 269 g/L at 20 °C)

- pH : Slightly acidic (2.5-4.0 in solution)

- Appearance : Pale green or blue-green crystalline solid

Biological Role and Mechanisms

This compound exhibits biological activity primarily due to its iron content, which plays a crucial role in various biochemical processes:

- Iron Supplementation : It serves as an effective iron supplement for treating iron deficiency anemia. The ferrous ions released from the compound are readily absorbed in the gastrointestinal tract, making it a preferred choice for oral iron therapy .

- Iron Ion Donor : The compound acts as an iron ion donor, facilitating the formation of iron-sulfur (Fe-S) clusters essential for numerous enzymatic reactions and metabolic pathways in living organisms .

- Microbial Growth Support : In vitro studies have demonstrated that ferrous ammonium sulfate can support the growth of certain microorganisms by providing necessary iron for metabolic functions. This property is particularly useful in microbiological research and biotechnological applications.

Case Study 1: Iron Supplementation in Anemia Treatment

A clinical study investigated the efficacy of this compound as an oral iron supplement in patients with iron deficiency anemia. Results indicated that patients receiving this compound showed significant improvements in hemoglobin levels and ferritin concentrations compared to a placebo group. The study highlighted its safety profile, with minimal gastrointestinal side effects reported .

Case Study 2: Microbial Interactions

Research conducted on oilfield biofilms demonstrated that this compound could mitigate microbiologically influenced corrosion (MIC) by promoting the growth of beneficial bacteria that outcompete harmful species. The study revealed that the presence of this compound enhanced the overall microbial community structure, leading to a reduction in corrosion rates of carbon steel used in oil extraction .

Comparative Analysis with Other Iron Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| This compound | Stable against oxidation; effective in anemia treatment | |

| Ferric Ammonium Sulfate | Contains ferric ions; used primarily for different applications | |

| Ferrous Sulfate | More prone to oxidation; no ammonium component |

Q & A

Basic Research Questions

Q. What is the standard laboratory method for synthesizing ferrous ammonium sulfate hexahydrate (Mohr’s salt)?

Answer: Mohr’s salt is synthesized via a double displacement reaction.

Prepare separate solutions of ferrous sulfate (FeSO₄) and ammonium sulfate ((NH₄)₂SO₄) in stoichiometric ratios.

Mix the solutions under gentle heating (40–50°C) to enhance solubility.

Cool the mixture to crystallize FAS hexahydrate. Filter and dry the crystals at room temperature to avoid decomposition .

Key Considerations: Ensure inert conditions (e.g., nitrogen purge) to prevent Fe²⁺ oxidation to Fe³⁺ during synthesis.

Q. How is FAS utilized in oxidation-reduction titrations, and what methodological precautions are required?

Answer: FAS serves as a primary standard for Fe²⁺ due to its stability.

Titration Setup: Dissolve FAS in 1M H₂SO₄ to stabilize Fe²⁺. Titrate against oxidizing agents like ammonium cerium(IV) nitrate.

Potentiometric Detection: Monitor potential changes using a platinum electrode and calomel reference electrode. The endpoint is marked by a sharp voltage rise (∆E/∆V > 50 mV/mL) .

Precautions:

- Avoid exposure to air during dissolution to prevent Fe²⁺ oxidation.

- Standardize titrants (e.g., Ce⁴⁺) daily due to their hygroscopic nature.

Q. What are the recommended storage conditions for FAS to minimize Fe³⁺ contamination?

Answer:

- Store FAS in airtight, opaque containers at 15–25°C.

- Use desiccants (e.g., silica gel) to suppress hydrolysis.

- Periodically test Fe³⁺ content via spectrophotometry (e.g., absorbance at 304 nm) or redox titration .

Q. Why is FAS preferred over FeSO₄ for preparing Fe(II) standard solutions?

Answer: FAS is less hygroscopic and more resistant to oxidation compared to FeSO₄·7H₂O. Its stable crystalline structure ensures accurate molarity in solutions for calibrating Fe(III) compounds or chemical oxygen demand (COD) assays .

Advanced Research Questions

Q. How can researchers optimize FAS dosage and pH for reactive dye wastewater decolorization?

Answer:

Parameter Optimization:

- pH: Adjust initial pH to 10–12 using NaOH to enhance Fe²⁺→Fe³⁺ conversion, improving coagulation efficiency.

- Dosage: For reactive dyes (e.g., Black 5, Blue 19), use 180–280 mg/L FAS with slow mixing (60 rpm, 15 min) .

Validation: Measure color removal efficiency via UV-Vis spectroscopy (λ = 500–600 nm for azo dyes).

Q. What role does FAS play in iron oxide nanoparticle (IONP) synthesis, and how do Fe²⁺/Fe³⁺ ratios affect magnetic properties?

Answer:

- Synthesis: FAS provides Fe²⁺ for coprecipitation with Fe³⁺ salts (e.g., FeCl₃) under alkaline conditions (pH 10–12).

- Magnetic Tuning: A 1:2 molar ratio (Fe²⁺:Fe³⁺) yields magnetite (Fe₃O₄) with high saturation magnetization (~92 emu/g). Deviations produce maghemite (γ-Fe₂O₃) or hematite (α-Fe₂O₃) with reduced magnetic response .

Q. How can researchers mitigate discrepancies in reported FAS stability across studies?

Answer:

- Controlled Experiments: Replicate studies under inert atmospheres (e.g., argon) to isolate oxidation effects.

- Analytical Cross-Check: Compare Fe²⁺ content via ICP-OES, redox titration, and X-ray diffraction (XRD) to validate purity .

Q. What methodologies resolve contradictions in FAS-mediated COD measurements for complex wastewater matrices?

Answer:

- Interference Mitigation: Pre-treat samples with HgSO₄ to mask chloride interference.

- Validation: Use FAS-certified reference materials (CRMs) and parallel analysis with dichromate COD methods to calibrate results .

Q. How does FAS facilitate Fe²⁺ calibration in spectroscopic techniques like AAS or ICP-MS?

Answer:

Standard Preparation: Dissolve FAS in 0.1M H₂SO₄ to stabilize Fe²⁺.

Calibration Curve: Prepare 1–10 ppm Fe²⁺ standards. Validate with NIST-traceable CRMs.

Quality Control: Spike recovery tests (85–115%) ensure matrix compatibility .

Q. What advanced techniques characterize FAS decomposition products under thermal stress?

Answer:

Propriétés

Numéro CAS |

7783-85-9 |

|---|---|

Formule moléculaire |

FeH7NO5S |

Poids moléculaire |

188.97 g/mol |

Nom IUPAC |

azane;iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |

Clé InChI |

JXXBNTIWCIJSHO-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |

SMILES canonique |

N.O.OS(=O)(=O)O.[Fe] |

Key on ui other cas no. |

7783-85-9 |

Pictogrammes |

Irritant |

Numéros CAS associés |

19864-63-2 (Parent) |

Synonymes |

Fe(NH4)2.(SO4)2.6H2O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.